molecular formula C9H15ClN2O2 B14375500 5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione CAS No. 90124-71-3

5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione

Katalognummer: B14375500
CAS-Nummer: 90124-71-3
Molekulargewicht: 218.68 g/mol
InChI-Schlüssel: AQRQIQBNSATHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse applications in medicinal chemistry and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of an appropriate imidazolidine-2,4-dione precursor with butan-2-yl and 2-chloroethyl reagents. Common synthetic routes may include:

    Alkylation Reactions: Using alkyl halides such as 2-chlorobutane and 2-chloroethyl chloride in the presence of a base to introduce the butan-2-yl and 2-chloroethyl groups.

    Cyclization Reactions: Forming the imidazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Butan-2-yl)-3-(2-bromoethyl)imidazolidine-2,4-dione: Similar structure with a bromoethyl group instead of a chloroethyl group.

    5-(Butan-2-yl)-3-(2-fluoroethyl)imidazolidine-2,4-dione: Contains a fluoroethyl group, offering different chemical properties.

Uniqueness

5-(Butan-2-yl)-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific combination of butan-2-yl and 2-chloroethyl groups, which may confer distinct reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

90124-71-3

Molekularformel

C9H15ClN2O2

Molekulargewicht

218.68 g/mol

IUPAC-Name

5-butan-2-yl-3-(2-chloroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H15ClN2O2/c1-3-6(2)7-8(13)12(5-4-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14)

InChI-Schlüssel

AQRQIQBNSATHQP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1C(=O)N(C(=O)N1)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.